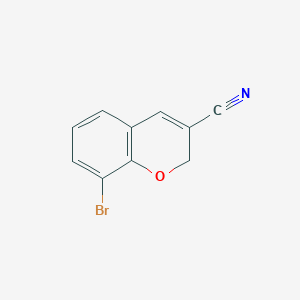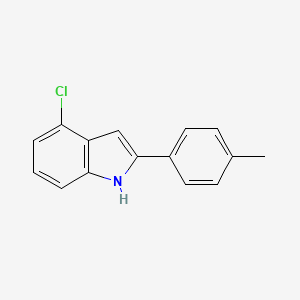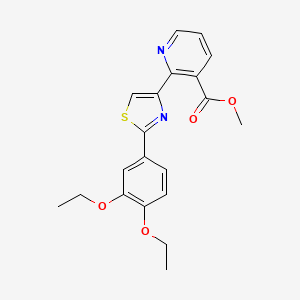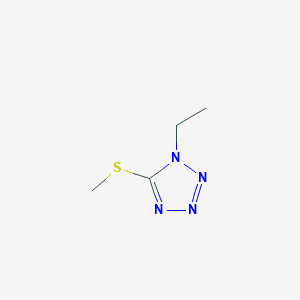
1-Ethyl-5-(methylthio)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5-(methylthio)-1H-tetrazole is a heterocyclic compound containing a tetrazole ring substituted with an ethyl group and a methylthio group. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-(methylthio)-1H-tetrazole can be synthesized through various methods. One common approach involves the reaction of ethyl isothiocyanate with sodium azide, followed by cyclization to form the tetrazole ring. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a suitable solvent like ethanol.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process ensures high yield and purity by optimizing reaction conditions, such as temperature, pressure, and solvent choice. Purification steps, including crystallization and distillation, are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-5-(methylthio)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted tetrazoles.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-5-(methylthio)-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1-Ethyl-5-(methylthio)-1H-tetrazole involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-5-(methylthio)-1H-tetrazole can be compared with other tetrazole derivatives, such as:
1-Methyl-5-(methylthio)-1H-tetrazole: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-5-(ethylthio)-1H-tetrazole: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a methylthio group makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C4H8N4S |
|---|---|
Molekulargewicht |
144.20 g/mol |
IUPAC-Name |
1-ethyl-5-methylsulfanyltetrazole |
InChI |
InChI=1S/C4H8N4S/c1-3-8-4(9-2)5-6-7-8/h3H2,1-2H3 |
InChI-Schlüssel |
BHKMJJKNCQRZFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NN=N1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


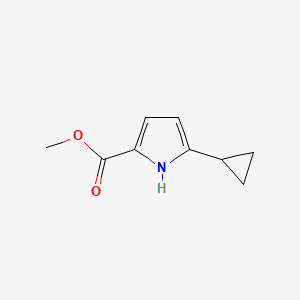


![N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide](/img/structure/B13676540.png)

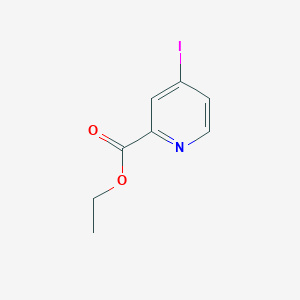
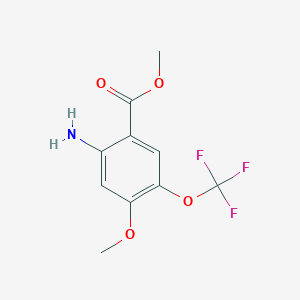
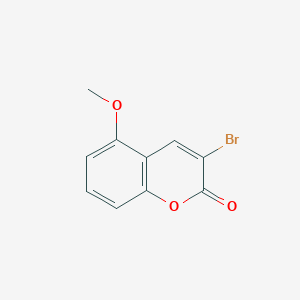

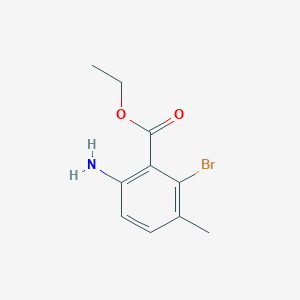
![1,3-dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676599.png)
